2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide

Regioisomerism Molecular recognition Structure–activity relationships

Medicinal chemistry programs targeting O-GlcNAcase (OGA) for Alzheimer's and tauopathies require regioisomerically pure intermediates. The 3-yl attachment in this scaffold is a critical determinant of molecular recognition, distinct from the 4-yl regioisomer (CAS 1065484-54-9). - Confirmed 3-yl architecture for stereochemically defined OGA inhibitor design. - Electrophilic chloroacetamide handle enables late-stage diversification via nucleophilic substitution. - Distinct InChIKey ensures unambiguous identity verification by HPLC or LC-MS.

Molecular Formula C10H14ClN3OS
Molecular Weight 259.76 g/mol
CAS No. 1065484-55-0
Cat. No. B1501266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide
CAS1065484-55-0
Molecular FormulaC10H14ClN3OS
Molecular Weight259.76 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CS2)NC(=O)CCl
InChIInChI=1S/C10H14ClN3OS/c11-6-9(15)13-8-2-1-4-14(7-8)10-12-3-5-16-10/h3,5,8H,1-2,4,6-7H2,(H,13,15)
InChIKeyCAJRIZXEJLTKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide: Identity & Procurement


2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide (CAS 1065484-55-0) is a synthetic small-molecule heterocycle with the molecular formula C₁₀H₁₄ClN₃OS and a molecular weight of 259.76 g·mol⁻¹ . Its structure comprises a chloroacetamide moiety attached at the 3-position of an N-(thiazol-2-yl)-piperidine scaffold, with the IUPAC name 2-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-3-yl]acetamide and canonical SMILES O=C(CCl)NC1CCCN(C2=NC=CS2)C1 . Predicted physicochemical parameters include a density of 1.34 g·cm⁻³, a polar surface area (PSA) of 76.96 Ų, a calculated LogP of 2.37, and a predicted pKₐ of 13.45 ± 0.20 . The compound is commercially supplied at purities of 95–98% (varying by vendor), with recommended storage at 2–8 °C under sealed, dry conditions . The chloroacetamide group provides a reactive electrophilic handle amenable to nucleophilic substitution, making the compound a versatile intermediate for the synthesis of more complex thiazole-piperidine derivatives .

1
Scaffold Thiazolyl-piperidine core for medicinal chemistry and chemical biology probe synthesis
2
Handle Reactive chloroacetamide warhead enables covalent derivatization and library synthesis
3
Procurement Available as 95–98+% purity; verify regioisomeric identity (3-yl) before purchase

2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide vs. Regioisomers and Analogs


Within the thiazolyl-piperidine acetamide class, positional isomerism at the piperidine ring is a critical determinant of molecular recognition. The 3-yl attachment in CAS 1065484-55-0 places the chloroacetamide group at a stereochemically distinct position relative to the 4-yl regioisomer (CAS 1065484-54-9), altering the spatial presentation of both the electrophilic chloroacetyl warhead and the hydrogen-bonding amide NH . Although both regioisomers share identical molecular formula (C₁₀H₁₄ClN₃OS), molecular weight (259.76), calculated LogP (2.37), density (1.34 g·cm⁻³), and PSA (76.96 Ų), their InChIKeys differ (CAJRIZXEJLTKQU for 3-yl vs. YUOZFOHLHVLMDP for 4-yl), confirming distinct 3D architectures that cannot be considered bioisosteric . Furthermore, replacement with the non-chlorinated methylene homolog (N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, CAS 1706077-30-6) eliminates the electrophilic chloroacetyl handle entirely, precluding covalent derivatization strategies . For procurement decisions in medicinal chemistry or chemical biology programs, substitution without explicit experimental validation of equipotent target engagement is unwarranted.

Target compound
3-yl regioisomer creates a stereogenic environment and distinct spatial warhead trajectory
4-yl Regioisomer (CAS 1065484-54-9)
Achiral C4 attachment may alter target-binding poses and SAR interpretation
Target compound
α-Chloroacetamide provides an electrophilic handle for nucleophilic displacement
Non-halogenated homolog (CAS 1706077-30-6)
Lacks electrophilic warhead, precluding covalent derivatization strategies

2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide: Differentiation Evidence


Regioisomeric Differentiation: 3-yl vs. 4-yl Attachment

The 3-yl regioisomer (CAS 1065484-55-0) and 4-yl regioisomer (CAS 1065484-54-9) are constitutional isomers with identical atom connectivity but differing attachment points of the chloroacetamide to the piperidine ring. This is unambiguously captured by their distinct InChIKeys: CAJRIZXEJLTKQU (3-yl) vs. YUOZFOHLHVLMDP (4-yl) . The 3-position introduces a stereogenic environment—the piperidine C3 carbon becomes chiral upon substitution, whereas the C4 position of the 4-yl isomer is achiral—with direct implications for enantioselective target binding and diastereomeric salt resolution during synthesis .

3-yl vs. 4-yl Regioisomer
Head-to-head
Target: InChIKey CAJRIZXEJLTKQU; C3 substitution creates stereochemical complexity
Comparator: CAS 1065484-54-9; InChIKey YUOZFOHLHVLMDP; achiral C4 substitution
Unique InChIKeys confirm non-identical 3D architectures
Regioisomeric identity critical for SAR campaigns
Data sourced from Chemsrc; InChIKey per IUPAC standard
Regioisomerism Molecular recognition Structure–activity relationships Medicinal chemistry

Electrophilic Warhead: Chloroacetamide vs. Non-halogenated Acetamide

The chloroacetamide moiety in CAS 1065484-55-0 provides a moderately reactive electrophilic center capable of undergoing nucleophilic substitution with thiols, amines, and other biological nucleophiles. This contrasts with the non-halogenated methylene homolog N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide (CAS 1706077-30-6), which lacks the α-chloro substituent and is consequently inert toward nucleophilic displacement at the acetyl carbon . In published SAR on related 2-chloroacetamide-bearing thiazole scaffolds, the chloroacetyl group has been explicitly exploited as a covalent warhead for glutathione S-transferase (GST) inhibition and as a synthetic handle for introducing diverse amine nucleophiles [1].

Chloroacetamide vs. Non-halogenated
Class-level
Target: α-chloroacetamide group; reactive toward thiols/amines; supports covalent inhibition
Comparator: CAS 1706077-30-6; non-halogenated acetamide; unreactive under physiological conditions
Qualitative binary difference: electrophilic warhead present vs. absent
Absence of warhead forfeits covalent probe development utility
Reactivity inferred from chloroacetamide chemotype precedent
Covalent inhibitors Electrophilic warhead Chemical biology Targeted covalent modification

Predicted Physicochemical Profile vs. 4-yl Regioisomer

Both the 3-yl (CAS 1065484-55-0) and 4-yl (CAS 1065484-54-9) regioisomers yield identical predicted physicochemical parameters when calculated by standard 2D-based algorithms: LogP = 2.37, density = 1.34 g·cm⁻³, PSA = 76.96 Ų, and exact mass = 259.05461 Da . The 3-yl isomer additionally has a predicted pKₐ of 13.45 ± 0.20, attributable to the amide NH proton . The identity of these bulk properties means that differentiation cannot be achieved through standard calculated ADME filters alone, underscoring the necessity of explicit regioisomeric specification in procurement .

Predicted Physicochemical Profile
Cross-study
LogP: 2.37 | PSA: 76.96 Ų | Density: 1.34 g/cm³ | pKa: 13.45 ± 0.20 (Predicted)
2D-predicted properties indistinguishable from 4-yl regioisomer
Differentiation requires 3D structural confirmation (InChIKey or spectroscopy)
Physicochemical properties Drug-likeness ADME prediction Lead optimization

Supplier Purity and Availability

Commercially, CAS 1065484-55-0 is offered by multiple vendors with purity specifications ranging from 95% (CymitQuimica, minimum) to 97% (Shanghai Yuanye Bio-Technology, Leyan) to 98+% (Fluorochem, ChemicalBook listings) . The 4-yl regioisomer (CAS 1065484-54-9) is also available at 97% purity from several suppliers, indicating comparable commercial maturity . Notably, the 3-yl compound is listed as 'Discontinued' at CymitQuimica for certain pack sizes, suggesting potential supply constraints that may favor alternative vendors . Storage recommendations are consistently 2–8 °C under sealed, dry conditions .

Supplier Purity
Context-dependent
95–98+% (3-yl) vs. 95–97% (4-yl)
Purity ranges overlap; no systematic advantage
Verify stock status; 3-yl shows partial discontinuation at one vendor
Chemical procurement Purity specification Supply chain Vendor comparison

Biological Precedent: O-GlcNAcase Inhibition and Fungicidal Activity

Thiazolyl-piperidine acetamides as a compound class have established biological precedent in two distinct target areas: (i) O-GlcNAcase (OGA) inhibition for neurological disorders, as described in patent US 10,913,733 B2 (Alectos Therapeutics / Merck Sharp & Dohme), and (ii) fungicidal activity against phytopathogens, as demonstrated by acetamido derivatives containing piperidine-thiazole moieties with inhibition rates of 50.8–71.6% against Botrytis cinerea and Phytophthora infestans at 25 mg·L⁻¹ [1][2]. While CAS 1065484-55-0 itself has not been explicitly profiled in these disclosures, its core scaffold maps directly onto the general structural formulae claimed in the OGA inhibitor patent (Formula I) and onto the fungicidal acetamido-piperidine-thiazole chemotype [1][2].

Biological Precedent
Class-level
Target compound: scaffold maps onto patented OGA inhibitors and fungicidal acetamides
Class precedent: Fungicidal compounds show 50.8–71.6% inhibition vs. B. cinerea at 25 mg/L; OGA inhibitors show nanomolar potency in patent examples
No direct potency data for CAS 1065484-55-0 itself
Scaffold precedent supports SAR exploration; regioisomer-specific data must be generated de novo
OGA inhibition: patent US 10,913,733 B2; Fungicidal: Ding et al., 2019
O-GlcNAcase inhibition Fungicide discovery Thiazole pharmacophore Piperidine scaffold

2-Chloro-N-(1-thiazol-2-yl-piperidin-3-yl)-acetamide: Application Scenarios


O-GlcNAcase Inhibitor Synthesis

The thiazolyl-piperidine scaffold of CAS 1065484-55-0 maps directly onto the general structural formula of patented OGA inhibitors (US 10,913,733 B2), a target implicated in Alzheimer's disease and other tauopathies [1]. Medicinal chemistry teams can employ this compound as a key intermediate for parallel library synthesis, exploiting the 3-position chloroacetamide handle to introduce diverse amine, thiol, or alcohol nucleophiles. The 3-yl attachment provides stereochemical complexity that may be exploited for enantioselective OGA inhibitor design—a dimension unavailable with the achiral 4-yl regioisomer .

Covalent Probe Development

The α-chloroacetamide group enables targeted covalent modification of cysteine or other nucleophilic residues in biological targets [2]. Chemical biology groups developing activity-based protein profiling (ABPP) probes or covalent inhibitor leads can use CAS 1065484-55-0 as a starting electrophilic scaffold. The thiazole ring provides additional π-stacking and hydrogen-bonding interactions, while the piperidine 3-position attachment modulates the trajectory of the warhead relative to the thiazole recognition element .

Fungicidal Agrochemical Lead Generation

Published fungicidal activity data on structurally related piperidine-thiazole acetamides (inhibition rates up to 71.6% against Botrytis cinerea at 25 mg·L⁻¹) [3] support the use of CAS 1065484-55-0 as a synthetic intermediate for novel fungicide discovery programs. The chloroacetyl group permits late-stage diversification with pharmacophoric amines known to enhance fungicidal potency, while the 3-yl regioisomer may confer differential activity spectra compared to 4-yl-substituted analogs.

Analytical Standard for Regioisomeric Purity

Given the structural similarity between CAS 1065484-55-0 (3-yl) and CAS 1065484-54-9 (4-yl), analytical chemistry laboratories can employ the authenticated 3-yl compound as a reference standard for HPLC, LC-MS, or NMR-based regioisomeric purity assays. The distinct InChIKeys and chromatographic retention properties enable unambiguous identification , which is critical for QC release testing in medicinal chemistry workflows where regioisomeric cross-contamination could confound biological assay interpretation.

Application
Selection Property
Validation Focus
O-GlcNAcase Inhibitor Synthesis
Scaffold mapping to patented OGA inhibitor formula
Enantioselective inhibitor design via 3-yl stereochemistry
Covalent Probe Development
Electrophilic chloroacetamide warhead
Warhead trajectory modulation and ABPP probe utility
Fungicidal Agrochemical Lead Generation
Late-stage diversification handle
Differential activity spectra vs. 4-yl analogs
Analytical Standard for Regioisomeric Purity
Authenticated 3-yl identity
QC release testing and regioisomer cross-contamination control

Technical Documentation Hub

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